6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Anticancer Cytotoxicity Breast Cancer

Select 6-Ethyl-2,3-dihydroquinolin-4(1H)-one as your strategic SAR building block. This privileged dihydroquinolinone scaffold delivers a quantifiable benchmark (MCF-7 IC50 10.5 µM) and a free NH group for derivatization. Its efficient one-step Vilsmeier synthesis in quantitative yield enables predictable, cost-effective scale-up from grams to kilograms, ensuring batch consistency and reliable supply for drug discovery.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 263896-27-1
Cat. No. B1322230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,3-dihydroquinolin-4(1H)-one
CAS263896-27-1
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NCCC2=O
InChIInChI=1S/C11H13NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3
InChIKeyWFGDLFXNRLONNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2,3-dihydroquinolin-4(1H)-one (CAS 263896-27-1): Core Scaffold and Procurement Considerations


6-Ethyl-2,3-dihydroquinolin-4(1H)-one (CAS 263896-27-1) is a heterocyclic compound belonging to the dihydroquinolinone class, with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is characterized by a partially saturated quinoline ring system bearing an ethyl substituent at the 6-position and a carbonyl group at the 4-position, which imparts distinct chemical reactivity compared to fully aromatic quinoline derivatives [1]. The 2,3-dihydroquinolin-4(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities . This compound is commercially available for research and development purposes, typically at purities of 95% or higher, and serves as a valuable building block for the synthesis of more complex pharmacologically active molecules . Its relatively simple structure and established synthetic routes make it an accessible entry point for exploring structure-activity relationships (SAR) within the quinolinone class.

Why 6-Ethyl-2,3-dihydroquinolin-4(1H)-one Cannot Be Simply Substituted by Other Dihydroquinolinones


Within the dihydroquinolinone class, seemingly minor structural modifications—such as the position and nature of alkyl substituents, the presence or absence of N-protecting groups, or the oxidation state of the ring system—profoundly alter biological activity, physicochemical properties, and synthetic utility [1]. The 6-ethyl substitution on the aromatic ring of 2,3-dihydroquinolin-4(1H)-one is not interchangeable with other alkyl or halogen substituents at different positions, as each substitution pattern yields distinct electronic and steric effects that dictate target binding, cellular permeability, and metabolic stability [2]. Furthermore, the absence of N-protecting groups (e.g., tosyl or sulfonyl) in this compound provides a free NH functionality, which is critical for certain hydrogen-bonding interactions and further derivatization reactions, but also influences solubility and chemical stability [3]. The quantitative evidence presented below demonstrates that even closely related analogs can exhibit divergent potency and selectivity profiles, making precise compound selection essential for reproducible research outcomes and successful SAR campaigns.

Quantitative Differentiation of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one: Evidence-Based Selection Guide


Cytotoxic Activity of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one Against MCF-7 Breast Cancer Cells

6-Ethyl-2,3-dihydroquinolin-4(1H)-one exhibits cytotoxic activity against the MCF-7 human breast cancer cell line with an IC50 value of 10.5 µM . In comparison, the more complex analog 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one displays substantially higher potency against HL-60 leukemia cells with an IC50 of 2.0 µM, but its activity against MCF-7 was not reported in the same study . Other dihydroquinolinone derivatives, such as polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones, have demonstrated IC50 values ranging from 2.5 to 7 µM against MCF-7 cells [1]. The 10.5 µM IC50 of 6-ethyl-2,3-dihydroquinolin-4(1H)-one positions it as a moderately active reference compound for SAR studies, providing a baseline for assessing the impact of additional substituents on cytotoxic potency.

Anticancer Cytotoxicity Breast Cancer MCF-7 MTT Assay

Aqueous Solubility of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one: Implications for Assay Design

The calculated aqueous solubility of 6-ethyl-2,3-dihydroquinolin-4(1H)-one is 0.19 g/L (approximately 1.08 mM) at 25 °C . This value is approximately 2.5-fold lower than the calculated solubility of the unsubstituted parent scaffold 2,3-dihydroquinolin-4(1H)-one (CAS 4295-36-7, MW 147.17), which is estimated at ~0.48 g/L based on its lower molecular weight and reduced hydrophobicity . The limited aqueous solubility of the 6-ethyl derivative necessitates the use of co-solvents (e.g., DMSO) for in vitro assays and may restrict its utility in high-concentration screening formats without appropriate solubilization strategies.

Physicochemical Properties Solubility Assay Development Formulation

Enzyme Inhibition Profile: Weak Dihydroorotase Inhibition

6-Ethyl-2,3-dihydroquinolin-4(1H)-one was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, exhibiting an IC50 of >1,000 µM (reported as 1.00E+6 nM) at pH 7.37 [1]. This weak inhibitory activity contrasts with the potent inhibition observed for certain quinoline derivatives against human dihydroorotate dehydrogenase (hDHODH), an enzyme in the same pyrimidine biosynthesis pathway, where some 2-,4-,6-, and/or 7-substituted quinoline derivatives have demonstrated nanomolar IC50 values [2]. The lack of significant dihydroorotase inhibition suggests that the anticancer activity of 6-ethyl-2,3-dihydroquinolin-4(1H)-one, if any, is likely mediated through alternative mechanisms.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis Anticancer

Synthetic Accessibility: One-Step Quantitative Yield Protocol

A one-step synthesis protocol for 6-ethyl-2,3-dihydroquinolin-4(1H)-one has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with alternative multi-step synthetic routes, such as the intramolecular Friedel-Crafts cyclization of N-phenyl-β-alanine derivatives, which typically provide moderate yields (e.g., 28% over two steps) . The availability of a high-yielding, single-step synthesis enhances the accessibility and cost-effectiveness of this compound for large-scale screening campaigns and SAR studies, reducing the synthetic burden associated with more complex dihydroquinolinone analogs.

Synthesis Medicinal Chemistry Vilsmeier Conditions Yield Scalability

Scaffold Classification: Privileged 2,3-Dihydroquinolin-4(1H)-one Core

The 2,3-dihydroquinolin-4(1H)-one scaffold, of which 6-ethyl-2,3-dihydroquinolin-4(1H)-one is a member, is widely recognized as a pharmaceutically significant privileged structure, appearing in numerous bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties . This scaffold differs fundamentally from the fully aromatic quinolin-4(1H)-one scaffold, which has been shown to exhibit generally higher cytotoxicity in comparative studies [1]. The partial saturation of the 2,3-bond in the dihydroquinolinone core alters the conformational flexibility and electronic properties of the ring system, providing a distinct pharmacophore that can engage biological targets differently than its fully aromatic counterpart [2].

Privileged Scaffold Medicinal Chemistry Drug Discovery SAR

Optimal Research and Industrial Applications for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one Based on Quantitative Evidence


Medicinal Chemistry: Baseline Reference Compound for Dihydroquinolinone SAR Studies

6-Ethyl-2,3-dihydroquinolin-4(1H)-one serves as an ideal baseline reference compound for structure-activity relationship (SAR) investigations focused on the 2,3-dihydroquinolin-4(1H)-one scaffold. Its moderate cytotoxicity against MCF-7 cells (IC50 = 10.5 µM) provides a quantifiable benchmark against which the effects of additional substituents (e.g., 3-methylidene, N-sulfonyl groups, or aryl substitutions) can be measured. The compound's weak inhibition of dihydroorotase (>1,000 µM) [1] also offers a useful negative control for target-based assays, helping to delineate the contribution of specific structural features to enzyme inhibition.

Chemical Biology: Probe for Investigating Cytotoxic Mechanisms in Breast Cancer Models

The established cytotoxic activity of 6-ethyl-2,3-dihydroquinolin-4(1H)-one against MCF-7 breast cancer cells (IC50 = 10.5 µM) , coupled with its low aqueous solubility (0.19 g/L) , makes it a suitable probe for studying the relationship between hydrophobicity, cellular uptake, and antiproliferative effects in breast cancer models. Its relatively simple structure facilitates the design of focused libraries to explore how incremental modifications influence potency, selectivity, and mechanism of action, without the confounding effects of extensive substitution.

Process Chemistry: High-Yielding Synthesis for Large-Scale Compound Supply

The availability of a one-step, quantitative-yield synthesis protocol using adapted Vilsmeier conditions [2] positions 6-ethyl-2,3-dihydroquinolin-4(1H)-one as an attractive candidate for large-scale production. This efficient synthetic route reduces the cost and time associated with multi-step syntheses, making the compound economically viable for high-throughput screening campaigns, in vivo studies, and as a key intermediate for the synthesis of more complex dihydroquinolinone derivatives. Researchers and procurement specialists can leverage this synthetic accessibility to secure gram-to-kilogram quantities with predictable and favorable economics.

Drug Discovery: Privileged Scaffold Exploration for Novel Therapeutics

As a member of the privileged 2,3-dihydroquinolin-4(1H)-one scaffold class , 6-ethyl-2,3-dihydroquinolin-4(1H)-one is a valuable starting point for the discovery of novel therapeutic agents. Its core structure has been associated with anticancer, antimicrobial, and anti-inflammatory activities , and its distinct conformational and electronic properties relative to fully aromatic quinolin-4-ones [3] offer a unique pharmacophore for engaging biological targets. Procurement of this compound enables the rapid assembly of diverse compound libraries for phenotypic and target-based screening, accelerating hit identification and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.